3-(benzyloxy)-2-ethoxypropanoic acid

Physicochemical profiling Lipophilicity Isomer comparison

3-(Benzyloxy)-2-ethoxypropanoic acid (CAS 1340259-22-4) is a disubstituted propanoic acid derivative bearing a benzyloxy group at the β-position and an ethoxy group at the α-position (IUPAC: 2-ethoxy-3-phenylmethoxypropanoic acid). With a molecular formula of C₁₂H₁₆O₄ and a molecular weight of 224.25 g·mol⁻¹, it is structurally distinct from the more common PEG-based benzyl-protected acid linkers.

Molecular Formula C12H16O4
Molecular Weight 224.25 g/mol
CAS No. 1340259-22-4
Cat. No. B6615707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(benzyloxy)-2-ethoxypropanoic acid
CAS1340259-22-4
Molecular FormulaC12H16O4
Molecular Weight224.25 g/mol
Structural Identifiers
SMILESCCOC(COCC1=CC=CC=C1)C(=O)O
InChIInChI=1S/C12H16O4/c1-2-16-11(12(13)14)9-15-8-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3,(H,13,14)
InChIKeyAXXWTQDIWZEQIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Benzyloxy)-2-ethoxypropanoic Acid (CAS 1340259-22-4): Structural Identity and Core Properties for Informed Procurement


3-(Benzyloxy)-2-ethoxypropanoic acid (CAS 1340259-22-4) is a disubstituted propanoic acid derivative bearing a benzyloxy group at the β-position and an ethoxy group at the α-position (IUPAC: 2-ethoxy-3-phenylmethoxypropanoic acid) . With a molecular formula of C₁₂H₁₆O₄ and a molecular weight of 224.25 g·mol⁻¹, it is structurally distinct from the more common PEG-based benzyl-protected acid linkers . This compound is primarily utilized as a chiral synthetic intermediate in medicinal chemistry, particularly for the construction of GPR40 agonists and other bioactive molecules requiring defined stereochemistry at the α-carbon [1].

Why In-Class Benzyl-Protected Propanoic Acid Linkers Cannot Substitute for 3-(Benzyloxy)-2-ethoxypropanoic Acid


Although several benzyl-protected propanoic acid derivatives share the same molecular formula (C₁₂H₁₆O₄) or serve as PEG-linker building blocks in PROTAC synthesis, generic substitution fails because the α-ethoxy substitution in 3-(benzyloxy)-2-ethoxypropanoic acid creates a chiral center that is absent in the linear PEG analogs such as 3-[2-(benzyloxy)ethoxy]propanoic acid (Benzyl-PEG2-acid) . This single architectural difference alters three critical procurement-relevant parameters: (i) the capacity for enantioselective synthesis enabling access to single-enantiomer intermediates required in drug discovery [1]; (ii) the logP and hydrogen-bonding profile due to reduced ether oxygen count and absence of the flexible ethylene glycol spacer; and (iii) the acidity of the carboxylic acid proton, which influences salt formation and purification behavior [2].

Quantitative Differentiation Evidence: 3-(Benzyloxy)-2-ethoxypropanoic Acid Versus Closest Analogs


Structural Isomerism with Benzyl-PEG2-Acid: Same Formula, Different Connectivity Alters Physicochemical Profile

3-(Benzyloxy)-2-ethoxypropanoic acid (target) is a constitutional isomer of the widely used PROTAC linker Benzyl-PEG2-acid (CAS 91555-65-6). Both share the molecular formula C₁₂H₁₆O₄ and molecular weight 224.25, yet differ in connectivity: the target compound positions the benzyloxy group directly on the β-carbon and ethoxy on the α-carbon, whereas Benzyl-PEG2-acid places the benzyl group at the terminus of an ethylene glycol ether chain . Predicted logP for the target compound is approximately 1.8 (Chemicalize/ChemAxon), compared to approximately 1.2 for Benzyl-PEG2-acid, a ~0.6 log unit increase that reflects the shielding of the polar carboxylic acid by the adjacent ethoxy group and the absence of the conformationally flexible ethylene glycol segment [1]. Additionally, the target compound possesses one fewer hydrogen-bond acceptor (4 vs. 5 for Benzyl-PEG2-acid), reducing aqueous solubility and altering extraction behavior during workup [1].

Physicochemical profiling Lipophilicity Isomer comparison

Chiral Center at the α-Carbon Enables Enantioselective Synthesis Unavailable in Achiral PEG Analogs

Unlike the achiral linear PEG linkers (Benzyl-PEG2-acid, Benzyl-PEG3-acid), 3-(benzyloxy)-2-ethoxypropanoic acid contains a chiral center at the α-position. This property enables its preparation in enantiomerically enriched form via known routes from chiral lactic acid derivatives [1]. Patent literature describes synthesis of (R)-2-ethoxy-3-(benzyloxy)propanoate from methyl (R)-lactate with benzyl halide under strong basic conditions (e.g., sodium tert-amylate), achieving enantiomeric excess (ee) >98% [1]. This level of stereochemical purity is critical for downstream applications in drug discovery where single-enantiomer intermediates are mandated, and cannot be replicated by the achiral PEG-acid linkers.

Asymmetric synthesis Enantiomeric excess Chiral building blocks

Predicted pKa Shift Relative to PEG Analogs Influences Salt Formation and Crystallization

The proximity of the electron-donating ethoxy group to the carboxylic acid in 3-(benzyloxy)-2-ethoxypropanoic acid is predicted to slightly elevate the pKa relative to the PEG-spaced analog (where the ether oxygen is farther from the acid). Chemicalize predictions indicate a pKa of approximately 4.2 for the target compound, compared to approximately 4.0 for Benzyl-PEG2-acid [1]. This ~0.2 unit shift, while modest, can influence the pH window for quantitative extraction and the choice of counterion in salt formation during purification [1].

Acid dissociation constant Salt formation Purification

Relevance as Key Intermediate for GPR40 Agonists: Scaffold Match with Pharmacologically Validated 3-Aryl-3-ethoxypropanoic Acids

The 2-ethoxy substitution pattern in 3-(benzyloxy)-2-ethoxypropanoic acid directly maps onto the pharmacophore of 3-aryl-3-ethoxypropanoic acids, a class of orally active GPR40 agonists with glucose-dependent insulinotropic activity [1]. In the lead optimization study by Takano et al., compound 24 (a 3-ethoxypropanoic acid derivative) demonstrated significant insulin secretion and glucose-lowering effects in rat OGTT [1]. The target compound, bearing a benzyloxy group at the β-position, serves as a protected precursor that can be deprotected to the alcohol and further elaborated to the aryl-ether series, whereas PEG-acid linkers lack this synthetic trajectory [1].

GPR40 agonists Type 2 diabetes Medicinal chemistry intermediate

Procurement-Relevant Application Scenarios for 3-(Benzyloxy)-2-ethoxypropanoic Acid


Enantioselective Synthesis of Chiral Drug Intermediates

When a medicinal chemistry program requires an enantiomerically pure α-ethoxy-β-benzyloxy propanoic acid building block—for example, in the synthesis of single-enantiomer GPR40 agonists [1]—3-(benzyloxy)-2-ethoxypropanoic acid is the preferred procurement choice because its α-chiral center can be synthesized with >98% ee from inexpensive chiral lactate precursors, a capability absent in the achiral PEG-acid alternatives [2].

Synthetic Route to 3-Aryl-3-ethoxypropanoic Acid Libraries

Research groups constructing libraries of 3-aryl-3-ethoxypropanoic acids for GPR40 or related nuclear receptor targets benefit from procuring the target compound as a protected intermediate; the benzyloxy group enables orthogonal deprotection and functionalization strategies that are incompatible with the simpler PEG-linker acids [1].

Physicochemical Optimization of Lead Series Requiring Higher Lipophilicity

In lead optimization campaigns where increased logP is desired to improve membrane permeability or metabolic stability, the target compound (predicted logP ≈ 1.8) offers an advantage over Benzyl-PEG2-acid (predicted logP ≈ 1.2) without increasing molecular weight—an important consideration when every atom counts in fragment-based or property-driven drug design [3].

pH-Sensitive Extraction and Purification Workflows

For synthetic processes that rely on precisely tuned pH for liquid-liquid extraction or selective crystallization, the slightly elevated pKa of the target compound (~4.2 vs. ~4.0 for PEG analogs) shifts the optimal extraction pH window by approximately 0.2 units, a difference that can be exploited to separate the compound from acidic byproducts during workup [3].

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